

1-tert-Butyl 4-methyl 4-methylpiperidine-1,4-dicarboxylate CAS number

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Compound of Interest

Compound Name: 1-tert-Butyl 4-methyl 4-methylpiperidine-1,4-dicarboxylate

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An In-depth Technical Guide to 1-tert-Butyl 4-methyl piperidine-1,4-dicarboxylate CAS Number: 124443-68-1

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

1-tert-Butyl 4-methyl piperidine-1,4-dicarboxylate is a key heterocyclic building block in modern medicinal chemistry. As a bifunctional molecule, it features a piperidine core, a common scaffold in many pharmaceuticals, with two distinct carboxyl groups. The nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group, a crucial feature that allows for controlled, regioselective reactions. The methyl ester at the C4 position provides a reactive handle for further chemical modification. This unique structure makes it an invaluable intermediate in the synthesis of complex molecules, particularly in the development of novel therapeutics.^{[1][2]} This guide provides a comprehensive overview of its properties, synthesis, applications, and safe handling protocols, grounded in established scientific literature and safety data.

Section 1: Compound Identification and Physicochemical Properties

Precise identification and understanding of a compound's physical properties are foundational to its effective use in a research setting.

Table 1: Compound Identification

Identifier	Value
CAS Number	124443-68-1[3][4][5]
Molecular Formula	C ₁₂ H ₂₁ NO ₄ [3]
Molecular Weight	243.30 g/mol [3]
IUPAC Name	1-tert-butyl 4-methyl piperidine-1,4-dicarboxylate
Synonyms	Methyl 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylate, 1-Boc-4-piperidinecarboxylic Acid Methyl Ester, N-Boc-Isonipecotic acid methyl ester[6]

Table 2: Physicochemical Properties

Property	Value	Source
Appearance	White to light yellow powder or lump	[6]
Melting Point	33.0 to 37.0 °C	[6]
Boiling Point	307.4 ± 35.0 °C (Predicted)	[6]
Density	1.094 ± 0.06 g/cm ³ (Predicted)	[6]
Solubility	Soluble in Methanol	[6]
Storage Temperature	Room Temperature, under inert atmosphere	[6]

Section 2: Synthesis and Mechanistic Rationale

The most common and efficient synthesis of 1-tert-Butyl 4-methyl piperidine-1,4-dicarboxylate involves the esterification of its carboxylic acid precursor, 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid. The choice of a Boc-protected starting material is a critical strategic decision;

the bulky Boc group deactivates the piperidine nitrogen, preventing it from interfering with the esterification reaction and enabling high-yield, selective modification at the C4 position.

Experimental Protocol: Methyl Esterification

This protocol describes the synthesis from 1-Boc-4-piperidinecarboxylic acid using trimethylsilyldiazomethane, a mild and effective methylating agent.

Step 1: Reactant Preparation

- In a suitable reaction vessel, suspend 1-tert-butoxycarbonyl-piperidine-4-carboxylic acid (1 equivalent, e.g., 12.14 g, 52.95 mmol) in a mixture of acetonitrile (e.g., 100 mL) and methanol (e.g., 10 mL).^[6]
- Cool the suspension to 0 °C in an ice bath with continuous stirring. The low temperature is crucial for controlling the reactivity of the diazomethane reagent.

Step 2: Reagent Addition

- Slowly add a 2.0 M hexane solution of trimethylsilyldiazomethane (2 equivalents, e.g., 52.9 mL, 106 mmol) dropwise to the cooled suspension.^[6] The dropwise addition prevents a rapid, uncontrolled reaction and potential side reactions. A yellow color may persist, indicating the presence of excess reagent.

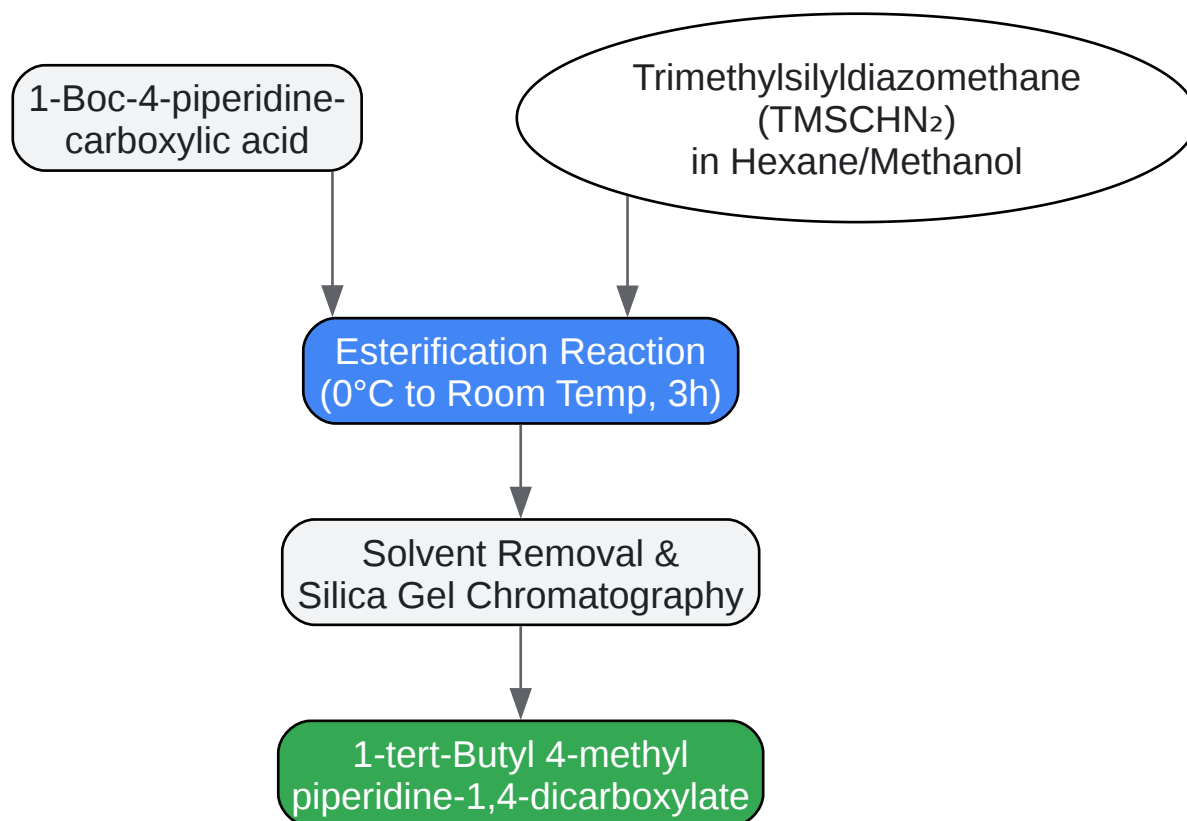
Step 3: Reaction

- Allow the mixture to stand at 0 °C for 30 minutes, then remove the ice bath and continue stirring at room temperature for 3 hours to ensure the reaction goes to completion.^[6]

Step 4: Work-up and Purification

- Once the reaction is complete (monitored by TLC), remove the solvent under reduced pressure.
- The resulting crude residue is then purified using column chromatography on silica gel, typically with a hexane/ethyl acetate solvent system (e.g., 4.5:1 v/v), to yield the final product as a colorless oil or white solid.^[6]

Synthesis Workflow Diagram



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Caption: Workflow for the synthesis of the title compound.

Section 3: Applications in Drug Discovery

The utility of 1-tert-Butyl 4-methyl piperidine-1,4-dicarboxylate lies in its role as a versatile intermediate for creating more complex molecular architectures. The Boc-protected nitrogen and the methyl ester at C4 offer orthogonal reactivity, allowing for sequential chemical modifications.

Core Scaffold for Novel Therapeutics

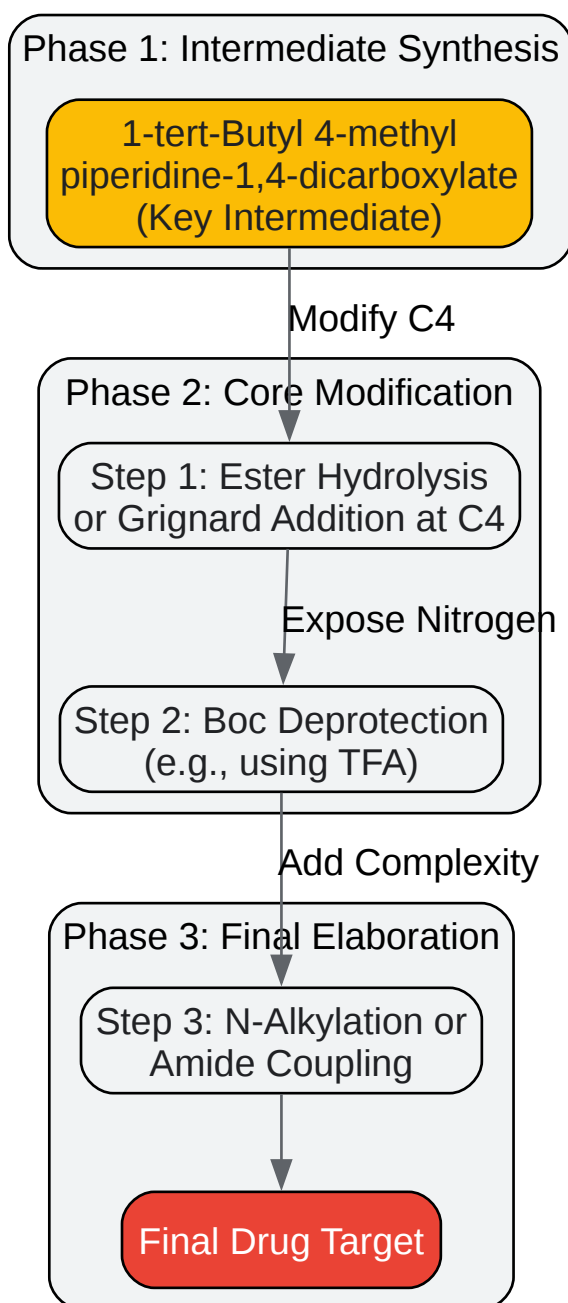
This compound is frequently used in the synthesis of new drug candidates.^{[1][2]} The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. By using this building block, chemists can introduce the piperidine motif early in a synthetic sequence while retaining the ability to perform further chemistry. For example, the methyl ester

can be hydrolyzed to the corresponding carboxylic acid for amide coupling reactions, or reduced to an alcohol for ether formation. The Boc group can be easily removed under acidic conditions to free the piperidine nitrogen for subsequent reactions like N-alkylation or N-arylation.

This intermediate is particularly valuable in creating libraries of compounds for screening against various biological targets. For instance, it has been used as a starting material for orexin type-2 receptor agonists, which are investigated for treating sleep disorders.[6] It is also a precursor in the synthesis of intermediates for kinase inhibitors like Vandetanib, used in cancer therapy.[7]

Logical Flow in Multi-Step Synthesis

The diagram below illustrates the strategic position of this compound as an intermediate (A) in a hypothetical pathway to a complex drug target.



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Caption: Role as an intermediate in a multi-step drug synthesis pathway.

Section 4: Safety, Handling, and Storage

Adherence to safety protocols is paramount when working with any laboratory chemical. While this compound is not classified as highly hazardous, proper precautions must be taken.

- General Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid breathing dust or vapors. Wash hands thoroughly after handling.[8][9]
- Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[8]
- Eye and Skin Contact: May cause skin and serious eye irritation.[10] In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention if irritation persists.[8] For skin contact, wash off with soap and plenty of water.[8]
- Inhalation: May cause respiratory irritation.[10] If inhaled, move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[8]
- Storage: Store in a tightly closed container in a dry, well-ventilated place.[9] Keep under an inert atmosphere to prevent degradation.[6]
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8]

Conclusion

1-tert-Butyl 4-methyl piperidine-1,4-dicarboxylate (CAS: 124443-68-1) is a high-value synthetic intermediate whose strategic design—featuring an N-Boc protecting group and a C4-methyl ester—provides chemists with exceptional control over synthetic pathways. Its established role in the creation of diverse and complex molecules solidifies its importance for professionals in drug discovery and chemical research. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for leveraging its full potential in the laboratory.

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